molecular formula C14H11ClN2O4 B6394120 2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid CAS No. 1261975-18-1

2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6394120
CAS No.: 1261975-18-1
M. Wt: 306.70 g/mol
InChI Key: QJASZZFIPXBKIV-UHFFFAOYSA-N
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Description

2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a methoxycarbonyl group attached to the nicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another approach involves the chlorination of 2-Amino-3-methylbenzoic acid using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with high regioselectivity due to the strong electron-donating effect of the amino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    N-Chlorosuccinimide (NCS): Used for chlorination reactions.

    Dimethylformamide (DMF): Common solvent for various reactions.

Major Products Formed

    Substituted Phenyl Derivatives: Formed through substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

    Esters and Carboxylic Acids: Formed through esterification and hydrolysis reactions.

Scientific Research Applications

2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-chloro-5-methoxycarbonylphenyl)nicotinic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This compound’s specific substitution pattern and functional groups make it a valuable intermediate for various synthetic and research applications.

Properties

IUPAC Name

2-amino-5-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-14(20)7-2-3-11(15)9(4-7)8-5-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJASZZFIPXBKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688324
Record name 2-Amino-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-18-1
Record name 2-Amino-5-[2-chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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